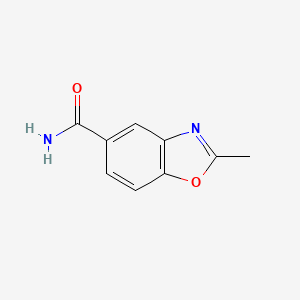

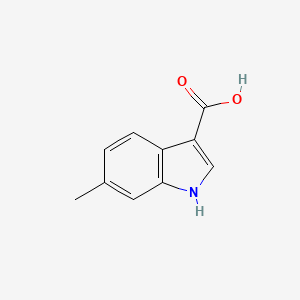

2-Methyl-1,3-benzoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1,3-benzoxazole-5-carboxamide is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Molecular Structure Analysis

The molecular formula of 2-Methyl-1,3-benzoxazole-5-carboxamide is C9H8N2O2 . It is a bicyclic planar molecule .Chemical Reactions Analysis

The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .科学的研究の応用

1. As 5-HT3 Receptor Antagonists

2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have been identified as potent functional 5-HT3 receptor antagonists. These compounds possess nanomolar in vitro activity against human 5-HT3A receptors, indicating potential utility in treating diseases linked to improper 5-HT3 receptor function, such as diarrhea-predominant irritable bowel syndrome (IBS-D) (Yang et al., 2010).

2. Anti-Inflammatory Activity

Some 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have demonstrated significant anti-inflammatory activity. This was observed in carrageenan-induced rat paw edema models, suggesting their potential as anti-inflammatory agents (Reena et al., 2009).

3. Analgesic and Anti-Inflammatory Properties

New carboxamides derived from the imidazo[2,1-b]thiazole skeleton, carrying the biologically active benzoxazole group, have been synthesized to investigate their anti-inflammatory and analgesic activities. These compounds have shown promising results in reducing nitrite and PGE2 levels, indicating their potential for treating pain and inflammation (Can et al., 2021).

4. Antifungal Activity

A series of 1,3-benzoxazole-4-carbonitriles, including 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives, were synthesized and evaluated for antifungal activity. Some compounds demonstrated potent in vitro activity against Candida species, highlighting their potential as antifungal agents (Kuroyanagi et al., 2011).

5. Antimicrobial Activity

Novel 2-substituted benzoxazole derivatives were synthesized and screened for antimicrobial activity. These compounds showed effectiveness against various Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Balaswamy et al., 2012); (Vodela et al., 2013).

6. Blood Platelet Aggregation Inhibition

Certain 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have been found to inhibit blood platelet aggregation. This property could have significant implications in the development of treatments for conditions related to blood clotting (Ozaki et al., 1983).

Safety And Hazards

特性

IUPAC Name |

2-methyl-1,3-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAUCTDYXPLNSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-benzoxazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)

![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)